SN-38 Hydroxy Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SN-38 Hydroxy Acid is synthesized from camptothecin, a naturally occurring alkaloid. The synthesis involves several steps, including the selective hydroxylation of camptothecin at the 10th position to yield 10-hydroxycamptothecin, followed by ethylation at the 7th position . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as nanostructured lipid carriers and liposomal formulations to enhance its solubility and stability . These methods involve the encapsulation of this compound in lipid-based nanoparticles, which are prepared using hot ultrasonication and solvent evaporation/emulsification methods .
Chemical Reactions Analysis
Types of Reactions
SN-38 Hydroxy Acid undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation reactions.
Common Reagents and Conditions
Hydrolysis: This reaction is catalyzed by carboxylesterases, converting irinotecan to this compound.
Oxidation: this compound can be oxidized under specific conditions to form various derivatives.
Conjugation: It undergoes glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, forming SN-38 glucuronide.
Major Products
The major products formed from these reactions include SN-38 glucuronide and other oxidized derivatives, which are crucial for its excretion and reduced toxicity .
Scientific Research Applications
SN-38 Hydroxy Acid has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
SN-38 Hydroxy Acid exerts its effects by inhibiting the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription . By stabilizing the cleavable complex formed between DNA and topoisomerase I, this compound induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells . The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
SN-38 Hydroxy Acid is unique compared to other similar compounds due to its high potency and specific mechanism of action. Similar compounds include:
Irinotecan: The pro-drug of this compound, less potent but more soluble.
Camptothecin: The parent compound, from which this compound is derived.
Topotecan: Another topoisomerase I inhibitor, used in the treatment of ovarian and small cell lung cancer.
This compound stands out due to its significantly higher cytotoxicity and its role as the active metabolite of irinotecan, making it a crucial compound in cancer therapy .
Properties
CAS No. |
142677-15-4 |
---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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